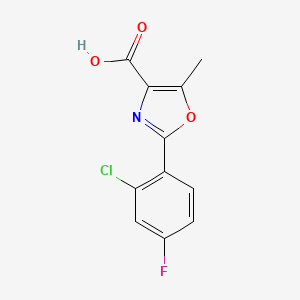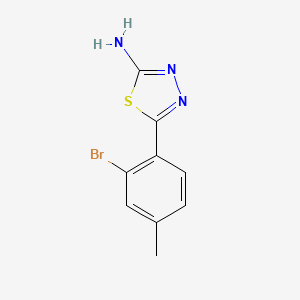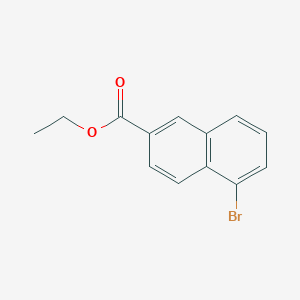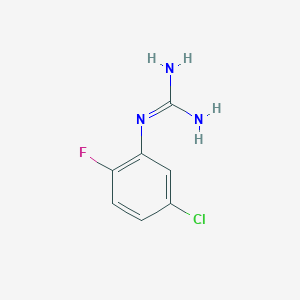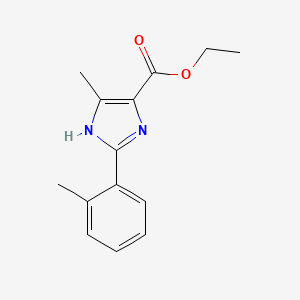
4-(Fluoromethyl)-4-piperidylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Fluoromethyl)-4-piperidylmethanol is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of a fluorine atom in its structure imparts unique chemical and physical properties, making it a valuable compound in medicinal chemistry, materials science, and other industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Fluoromethyl)-4-piperidylmethanol typically involves the introduction of a fluoromethyl group into a piperidine ring. One common method is the nucleophilic substitution reaction where a fluoromethylating agent reacts with a piperidine derivative. The reaction conditions often include the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, the scalability of the synthetic route is crucial for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 4-(Fluoromethyl)-4-piperidylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different fluorinated derivatives.
Substitution: The fluoromethyl group can participate in substitution reactions, leading to the formation of various substituted piperidines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Aplicaciones Científicas De Investigación
4-(Fluoromethyl)-4-piperidylmethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential as a probe in biochemical assays due to its unique fluorine signature.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 4-(Fluoromethyl)-4-piperidylmethanol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions, which can influence its binding affinity to enzymes or receptors. This property is particularly valuable in drug design, where the compound can modulate biological pathways by targeting specific proteins .
Comparación Con Compuestos Similares
- 4-(Chloromethyl)-4-piperidylmethanol
- 4-(Bromomethyl)-4-piperidylmethanol
- 4-(Hydroxymethyl)-4-piperidylmethanol
Comparison: 4-(Fluoromethyl)-4-piperidylmethanol stands out due to the presence of the fluorine atom, which imparts unique properties such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity. These characteristics make it a more attractive candidate for various applications compared to its chlorinated, brominated, or hydroxylated counterparts .
Propiedades
Fórmula molecular |
C7H14FNO |
|---|---|
Peso molecular |
147.19 g/mol |
Nombre IUPAC |
[4-(fluoromethyl)piperidin-4-yl]methanol |
InChI |
InChI=1S/C7H14FNO/c8-5-7(6-10)1-3-9-4-2-7/h9-10H,1-6H2 |
Clave InChI |
CTVWKVCMEXQJMS-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1(CO)CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,5-Dioxo-1-pyrrolidinyl [2-[[1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl]thio]ethyl] Carbonate](/img/structure/B13697312.png)
![Imidazo[1,2-a]pyrazine-2-boronic Acid Pinacol Ester](/img/structure/B13697314.png)

